molecular formula C18H23F2NO B6063310 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine

1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine

Cat. No. B6063310
M. Wt: 307.4 g/mol
InChI Key: WJOLPFQGPLWTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action makes CPP-115 a promising candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine increases the levels of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain lead to increased inhibition of neuronal activity, which can result in a reduction in seizures and other neurological symptoms. However, excessive inhibition of neuronal activity can also lead to sedation and other side effects.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. However, its high potency and selectivity can also make it difficult to study the effects of other enzymes involved in GABA metabolism. Additionally, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has a short half-life, which can make it difficult to maintain consistent levels in experiments.

Future Directions

There are several potential future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine and its therapeutic applications. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine on other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is ongoing research into the use of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the piperidine ring, followed by the introduction of the cyclobutylcarbonyl and 3,4-difluorophenylethyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been studied for its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

cyclobutyl-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO/c19-16-9-8-13(11-17(16)20)6-7-14-3-2-10-21(12-14)18(22)15-4-1-5-15/h8-9,11,14-15H,1-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOLPFQGPLWTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine

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